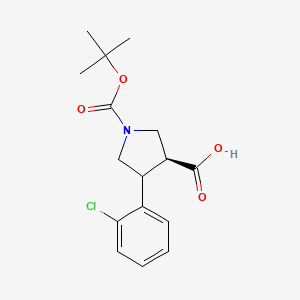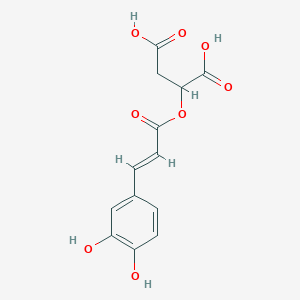
(2-Methylnaphthalen-1-yl)Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylnaphthalen-1-yl)Methanol is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position on the naphthalene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)Methanol can be synthesized through various methods. One common approach involves the microbial conversion of 2-methylnaphthalene to 2-methyl-1-naphthol, followed by reduction to this compound . This process typically involves the use of specific microbial strains and optimized reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-methylnaphthalene. The chemical conversion process may use oxidizing agents such as dichromate to produce intermediates like 2-methyl-1-naphthol, which are then reduced to the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methylnaphthalen-1-yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1-naphthoquinone.
Reduction: The compound can be reduced to form 2-methylnaphthalene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoquinone
Reduction: 2-Methylnaphthalene
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
(2-Methylnaphthalen-1-yl)Methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Methylnaphthalen-1-yl)Methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Methylnaphthalene: A precursor in the synthesis of (2-Methylnaphthalen-1-yl)Methanol.
2-Methyl-1-naphthol: An intermediate in the synthesis process.
2-Methyl-1-naphthoquinone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1706-15-6 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22308 |
Synonymes |
(2-Methylnaphthalen-1-yl)Methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)





